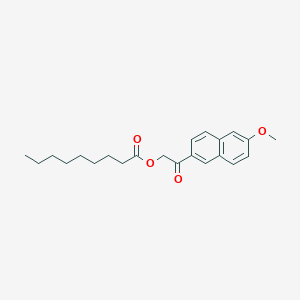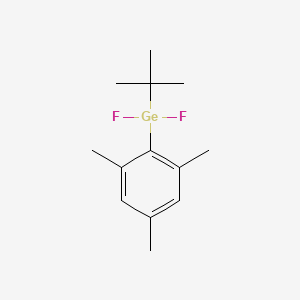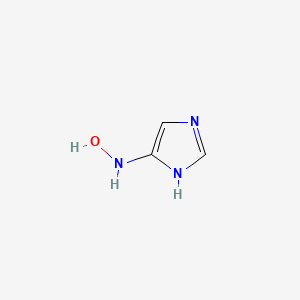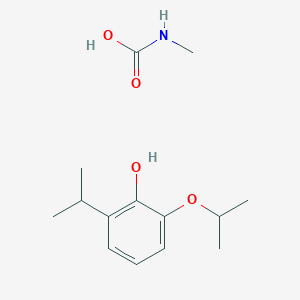
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis and its potential biological activities. The structure consists of an oxazolidinone ring substituted with a benzyl group at the 4-position and a cinnamoyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced at the 4-position through a nucleophilic substitution reaction.
Addition of the Cinnamoyl Group: The cinnamoyl group is added at the 3-position via an acylation reaction using cinnamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cinnamoyl group to a phenylpropyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl oxides and cinnamoyl oxides.
Reduction: Formation of (4S)-4-benzyl-3-(3-phenylpropyl)-1,3-oxazolidin-2-one.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group.
(4S)-4-methyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and cinnamoyl groups enhances its utility in asymmetric synthesis and potential biological activities.
特性
CAS番号 |
133812-18-7 |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC名 |
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H17NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-12,17H,13-14H2/t17-/m0/s1 |
InChIキー |
JWRBSVRDVDBQOA-KRWDZBQOSA-N |
異性体SMILES |
C1[C@@H](N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
C1C(N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)




![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)


![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)

![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)

